molecular formula C11H16NO6P B14654463 Butyl methyl 4-nitrophenyl phosphate CAS No. 42893-52-7

Butyl methyl 4-nitrophenyl phosphate

Cat. No.: B14654463
CAS No.: 42893-52-7
M. Wt: 289.22 g/mol
InChI Key: KEMVWSLNQKPFGR-UHFFFAOYSA-N
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Description

Butyl methyl 4-nitrophenyl phosphate is an organophosphate compound characterized by a 4-nitrophenyl group attached to a phosphate backbone substituted with butyl and methyl groups. Organophosphates with nitrophenyl groups are widely studied for their enzymatic, catalytic, and pesticidal properties due to their hydrolytic sensitivity and biological activity . For instance, compounds bearing 4-nitrophenyl phosphate moieties are commonly used as substrates for phosphatases or phosphohydrolases, as hydrolysis releases 4-nitrophenol, a chromogenic reporter .

Properties

CAS No.

42893-52-7

Molecular Formula

C11H16NO6P

Molecular Weight

289.22 g/mol

IUPAC Name

butyl methyl (4-nitrophenyl) phosphate

InChI

InChI=1S/C11H16NO6P/c1-3-4-9-17-19(15,16-2)18-11-7-5-10(6-8-11)12(13)14/h5-8H,3-4,9H2,1-2H3

InChI Key

KEMVWSLNQKPFGR-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl methyl 4-nitrophenyl phosphate typically involves the esterification of phosphoric acid with butanol, methanol, and 4-nitrophenol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in the synthesis include phosphoric acid, butanol, methanol, and 4-nitrophenol .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl methyl 4-nitrophenyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various phosphates and esters .

Scientific Research Applications

Butyl methyl 4-nitrophenyl phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl methyl 4-nitrophenyl phosphate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphate group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares butyl methyl 4-nitrophenyl phosphate with key analogs, focusing on substituent effects, reactivity, and functional applications.

Table 1: Structural and Functional Comparison of 4-Nitrophenyl Phosphate Derivatives

Compound Name Substituents (R, R1) Key Applications/Properties Reactivity Notes Reference
This compound R = butyl, methyl; R1 = 4-nitrophenyl Potential herbicidal activity (inferred) Likely moderate hydrolytic stability
Diethyl 4-nitrophenyl phosphate (paraoxon) R = ethyl; R1 = 4-nitrophenyl Simulant for nerve agents; insecticide High reactivity with acetylcholinesterase
Dimethyl 4-nitrophenyl phosphate R = methyl; R1 = 4-nitrophenyl Model substrate for hydrolysis studies 26.5% hydrolysis with Cu12XmOn catalysts
Bis(4-nitrophenyl) phosphate (b4NPP) R1 = 4-nitrophenyl (two groups) SAMHD1 enzyme substrate; phosphodiesterase assays Rapid hydrolysis under alkaline conditions

Hydrolytic Reactivity and Catalytic Degradation

  • Hydrolysis Kinetics : this compound likely undergoes slower hydrolysis compared to dimethyl analogs due to steric hindrance from the bulkier butyl group. For instance, dimethyl 4-nitrophenyl phosphate showed 26.5% conversion to methyl phosphoric acid in 264 hours when catalyzed by polyoxoniobate clusters, whereas bulkier substituents may reduce catalytic efficiency .
  • Mechanistic Insights : Hydrolysis of 4-nitrophenyl phosphates typically follows a dissociative mechanism, as seen in 4-nitrophenyl sulfate, which has an entropy of activation (−18.5 eu) indicative of solvent-assisted cleavage . The butyl and methyl groups may modulate this pathway by altering transition-state stabilization.

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